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Compound of Interest

Piperazin-2-ylmethanol
dihydrochloride

Cat. No.: B169416

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Piperazin-2-ylmethanol dihydrochloride. Due to the limited availability of public
experimental spectra for this specific compound, this document presents a predicted
spectroscopic profile based on the analysis of its chemical structure and comparison with
analogous compounds. This guide is intended to serve as a valuable resource for the structural
elucidation, characterization, and quality control of Piperazin-2-ylmethanol dihydrochloride
in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of Piperazin-2-
ylmethanol dihydrochloride. These predictions are derived from established principles of
spectroscopy and data from structurally related piperazine derivatives.

Predicted *H NMR Data (D20, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.8-4.0 m 1H H-2
~3.6-38 m 2H -CHz0OH
~3.2-35 m 4H H-3, H-5
~3.0-3.2 m 2H H-6

Note: In the dihydrochloride salt, the piperazine ring nitrogens are protonated, leading to a
downfield shift of all proton signals compared to the free base. The exact chemical shifts and
multiplicities are dependent on the pH and conformational dynamics of the molecule in solution.

Predicted *C NMR Data (D20, 100 MHz)

Chemical Shift (6, ppm) Assignment
~60-65 -CH20H
~55-60 C-2

~40-45 C-3,C-5
~38-43 C-6

Note: The protonation of the nitrogen atoms in the dihydrochloride salt will cause a downfield
shift in the signals of the adjacent carbon atoms.

Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol), N-H

3200 - 3500 Strong, Broad ]

stretch (ammonium)
2800 - 3000 Medium C-H stretch (aliphatic)
2400 - 2700 Broad N*-H stretch (ammonium salt)
1580 - 1650 Medium N-H bend (ammonium)
1400 - 1480 Medium C-H bend (scissoring)

C-O stretch (primary alcohol),
1000 - 1150 Strong

C-N stretch

Note: The IR spectrum of the dihydrochloride salt will be characterized by the broad and strong
absorptions corresponding to the O-H and N*-H stretching vibrations.

ELe_dls_te_d_Mas_s_Sp_e_c_tr_o_mg_taLData_(ESIH

Interpretation

117.097 [M+H]* (Monoisotopic mass of the free base)
99.086 [M+H - H20]*
87.081 [M+H - CH20H]*

Note: Under Electrospray lonization (ESI), the observed mass will correspond to the protonated
free base (Piperazin-2-ylmethanol).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Piperazin-2-
ylmethanol dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the
molecule.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of Piperazin-2-ylmethanol dihydrochloride in 0.6-
0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D20), in a 5 mm NMR
tube.

Internal Standard: Add a small amount of a suitable internal standard, such as 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS), for referencing the chemical shifts
(6 =0.00 ppm).

Instrumentation: Acquire 'H and 3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

Acquisition Parameters (H NMR):

[e]

Pulse Program: Standard single-pulse experiment.

o

Number of Scans: 16-64 (depending on concentration).

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

e Acquisition Parameters (*3C NMR):

o

Pulse Program: Proton-decoupled pulse sequence.

[¢]

Number of Scans: 1024 or more (due to lower natural abundance of 13C).

o

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.
» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the spectrum to obtain pure absorption peaks.
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o Calibrate the chemical shift scale using the internal standard.

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: Prepare the sample as a Potassium Bromide (KBr) pellet. Mix a small
amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an
agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic
press.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.
o The spectrum is typically recorded in the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as
methanol or water, to a concentration of approximately 1 mg/mL.

e Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)
source.
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o Data Acquisition:
o Infuse the sample solution directly into the ESI source at a constant flow rate.
o Acquire the mass spectrum in the positive ion mode.
o The mass range should be set to scan for the expected molecular ion.

o Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze
the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Piperazin-2-ylmethanol dihydrochloride.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of Piperazin-2-ylmethanol
Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b169416#spectroscopic-data-nmr-ir-ms-of-piperazin-
2-ylmethanol-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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